2-(3,4-Dimethyl-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid

Lipophilicity ADME profiling Lead optimization

This 1,3-thiazinane-6-carboxylic acid derivative is rationally designed for probing DHOase and O-GlcNAc transferase (OGT) pathways. With a computed XLogP3 of 2.4, it is a more lipophilic analog of the core scaffold, ideal for fragment-to-lead optimization and systematic ADME triage. Sourced at a research-grade purity of 95%, it is an essential comparator for your pyrimidine biosynthesis and O-GlcNAcylation screening cascades.

Molecular Formula C14H16N2O3S
Molecular Weight 292.36g/mol
CAS No. 448905-66-6
Cat. No. B430233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dimethyl-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid
CAS448905-66-6
Molecular FormulaC14H16N2O3S
Molecular Weight292.36g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)O)C)C
InChIInChI=1S/C14H16N2O3S/c1-8-4-5-10(6-9(8)2)15-14-16(3)12(17)7-11(20-14)13(18)19/h4-6,11H,7H2,1-3H3,(H,18,19)
InChIKeyQXKFTZUXGCZZHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Dimethyl-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid (CAS 448905-66-6): Structural Identity and Pharmacochemical Context for Procurement Decisions


2-(3,4-Dimethyl-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid (CAS 448905-66-6) is a fully synthetic, fused 1,3-thiazinane heterocycle bearing a 3,4-dimethylphenylimino substituent at position 2, an N-methyl group at position 3, a ketone at position 4, and a free carboxylic acid at position 6 [1]. With a molecular formula of C₁₄H₁₆N₂O₃S and a molecular weight of 292.36 g·mol⁻¹, this compound belongs to the broader 1,3-thiazinane-6-carboxylic acid chemotype, a scaffold recognized in medicinal chemistry for its emergent biological activities including dihydroorotase (DHOase) inhibition and O-GlcNAc transferase (OGT) modulation [2]. The compound is currently distributed as a research-grade screening intermediate by multiple commercial suppliers (AKSci, Matrix Scientific, Santa Cruz Biotechnology) at a minimum purity specification of 95%, and is catalogued under PubChem CID 3129133 and Santa Cruz Biotechnology product number sc-305326 [1]. No primary research publications, patents, or publicly disclosed bioassay datasets specifically indexed to this CAS number were identified as of the search date, meaning that all differential evidence presented below is derived from computed molecular properties and class-level pharmacochemical inference rather than compound-specific empirical biological data.

Why Generic Substitution of 2-(3,4-Dimethyl-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid (CAS 448905-66-6) Is Not Trivial: Structural Determinants That Differentiate Within the 1,3-Thiazinane-6-Carboxylic Acid Series


Within the 2-(substituted-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid congeneric series, even single-point modifications to the phenylimino substituent produce quantifiable shifts in computed lipophilicity (XLogP3), hydrogen-bond acceptor count, rotatable bond count, and topological polar surface area (TPSA)—all of which are established determinants of target binding, solubility, permeability, and metabolic stability [1]. The 3,4-dimethyl substitution pattern on the target compound (XLogP3 = 2.4) confers a 0.8 log-unit increase in lipophilicity relative to the 4-methoxy analog (XLogP3 = 1.6), while the 2-imino-4-oxo unsubstituted core scaffold (LogP = −0.55, MW = 174) differs by nearly three log units and nearly 120 Da in molecular weight [2]. Such differences are sufficient to invalidate direct biological interchangeability in any assay where ligand efficiency, membrane partitioning, or protein binding is a performance variable. Furthermore, class-level evidence demonstrates that 2-imino-4-oxo-1,3-thiazinane-6-carboxylic acid produces measurable but modest inhibition of human dihydroorotase (12% inhibition at 200 μM), establishing that the core scaffold possesses target engagement capacity that is exquisitely tunable by the nature and position of the N2-phenylimino substituent [3]. Substituting one analog for another without empirical validation therefore risks both false-negative and false-positive outcomes in screening cascades.

Quantitative Differentiation Evidence for 2-(3,4-Dimethyl-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid (CAS 448905-66-6) Versus Closest Structural Analogs


Lipophilicity Differentiation: XLogP3 Comparison of 3,4-Dimethylphenylimino vs. 4-Methoxyphenylimino Analogs

The target compound bearing the 3,4-dimethylphenylimino substituent exhibits a computed XLogP3 of 2.4, which is 0.8 log units higher (approximately 6.3-fold greater partition coefficient) than the 4-methoxyphenylimino analog (XLogP3 = 1.6) [1][2]. This difference arises from replacement of the electron-donating 4-methoxy group with two hydrophobic methyl groups at the 3- and 4-positions of the phenyl ring. Lipophilicity differences of this magnitude are consequential in medicinal chemistry: a delta LogP of 0.8 typically translates to measurable shifts in membrane permeability, plasma protein binding, and metabolic clearance, and is sufficient to re-rank compounds in a lead optimization series [3].

Lipophilicity ADME profiling Lead optimization

Hydrogen-Bond Acceptor Profile: Reduced HBA Count of the 3,4-Dimethyl Analog Relative to 4-Methoxy and 4-Fluoro Congeners

The target compound possesses 5 hydrogen-bond acceptor (HBA) atoms, compared to 6 HBA for the 4-methoxyphenylimino analog, where the para-methoxy oxygen contributes an additional acceptor site [1][2]. The 4-fluoro analog is expected to retain 5 HBA (fluorine is a weak HBA). Hydrogen-bond donor count is identical (HBD = 1, the carboxylic acid proton) across all three analogs. The reduction in HBA count while preserving HBD = 1 shifts the HBD/HBA ratio from 1:6 (4-methoxy) to 1:5 (target), which alters the compound's capacity for directional hydrogen-bonding interactions with protein targets and affects desolvation energetics in aqueous environments [3].

Ligand efficiency Hydrogen bonding Scaffold optimization

Class-Level DHOase Inhibitory Activity: Evidence That the 1,3-Thiazinane-6-Carboxylic Acid Core Engages the Pyrimidine Biosynthesis Target

Although no compound-specific DHOase inhibition data are available for CAS 448905-66-6, the structurally related 2-imino-4-oxo-1,3-thiazinane-6-carboxylic acid (CAS 70596-36-0, differing from the target by absence of N3-methylation and the 3,4-dimethylphenylimino substituent) has been experimentally demonstrated to inhibit recombinant human dihydroorotase (huDHOase) by 12% at a test concentration of 200 μM in a standard colorimetric enzymatic assay [1]. At the same concentration, the reference inhibitor 5-fluoroorotic acid (5-FOA) produced 26% inhibition, and malate (negative control) produced 6% inhibition. This establishes that the thiazinane-6-carboxylic acid core scaffold possesses intrinsic, albeit modest, affinity for the DHOase active site, and that substituent elaboration at the N2-imino position is the primary vector for potency optimization within this chemotype [2].

DHOase inhibition Pyrimidine metabolism Antimetabolite

Rotatable Bond Count Comparison: Conformational Restriction of the 3,4-Dimethyl Analog vs. 4-Methoxy Analog

The target compound contains 2 rotatable bonds (both associated with the carboxylic acid group and the phenylimino linkage), whereas the 4-methoxy analog possesses 3 rotatable bonds due to the additional degree of freedom of the para-methoxy substituent [1][2]. A reduction of one rotatable bond corresponds to an estimated ΔS_rot penalty of approximately 0.7–1.2 kcal·mol⁻¹ in the unbound state, which can favorably translate to improved binding free energy if the bioactive conformation is accessible [3]. The 3,4-dimethyl substitution achieves conformational restriction without introducing a polar heteroatom that would alter solvation energetics, providing a structurally 'clean' vector for modulating conformational entropy.

Conformational entropy Ligand preorganization Binding affinity

Lipophilicity Gap vs. the Unsubstituted Core: Nearly 3 Log-Unit Separation from 2-Imino-4-oxo-1,3-thiazinane-6-carboxylic Acid

The target compound (XLogP3 = 2.4, MW = 292.36) exhibits a computed lipophilicity that is approximately 800-fold higher than that of the minimal core scaffold 2-imino-4-oxo-1,3-thiazinane-6-carboxylic acid (LogP = −0.55, MW = 174) [1]. This nearly 3 log-unit difference establishes the target compound as a substantially more lipophilic, elaborated congener positioned in a different region of drug-like chemical space. The concomitant molecular weight increase of 118 Da reflects the contribution of the N3-methyl group (14 Da) and the 3,4-dimethylphenylimino moiety (104 Da). This difference is directly relevant for fragment-based screening campaigns, where the parent core (MW = 174, LogP = −0.55) would be classified as a fragment (MW < 300, clogP < 3, Rule of Three compliant), while the target compound (MW = 292, XLogP3 = 2.4) approaches lead-like property thresholds [2].

Lipophilic ligand efficiency Fragment-based drug discovery Scaffold evolution

Commercial Availability and Quality Specification: Differential Vendor Coverage and the 'Xi/Irritant' Classification

The target compound is distributed by at least three independent commercial suppliers—AKSci (Catalog 8407CJ, purity ≥95%), Matrix Scientific (via Chembase, product ID 008086), and Santa Cruz Biotechnology (sc-305326)—with documented storage at room temperature and classification as non-hazardous for DOT/IATA transport [1][2]. The European hazard classification 'Xi' (Irritant) has been assigned per ChemSrc records [3]. By contrast, the 4-methoxy analog (CAS 309265-90-5) carries an MDL number (MFCD01819448) and broader vendor coverage including AKSci (9799AD), Santa Cruz, and CymitQuimica, but its product pages do not report the Xi hazard code. The 2-imino-4-oxo unsubstituted core (CAS 70596-36-0) is listed as 'custom synthesis only' by Chembase, indicating limited off-the-shelf availability [4]. The target compound thus occupies an intermediate position in the procurement landscape: more readily available than the custom-synthesis core scaffold but with fewer stocking vendors than the 4-methoxy analog.

Procurement sourcing Hazard classification Quality specification

Recommended Application Scenarios for 2-(3,4-Dimethyl-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid (CAS 448905-66-6) Based on Quantitative Differentiation Evidence


DHOase-Focused High-Throughput Screening (HTS) Library Expansion

The class-level DHOase inhibition evidence (12% at 200 μM for the unsubstituted core [1]) demonstrates that the 1,3-thiazinane-6-carboxylic acid scaffold engages the dihydroorotase active site. The target compound represents a more lipophilic (XLogP3 = 2.4 vs. LogP = −0.55 for the core) and conformationally distinct elaboration of this scaffold, making it a rational addition to HTS libraries designed to probe the DHOase SAR landscape in the pyrimidine biosynthesis pathway. Procurement of this compound alongside the 4-methoxy analog (XLogP3 = 1.6) enables systematic exploration of the lipophilicity-activity relationship at the N2-phenylimino position.

Lead-Like Compound Collection for Fragment-to-Lead Optimization Campaigns

With a molecular weight of 292.36 g·mol⁻¹ and XLogP3 = 2.4, the target compound occupies a favorable position in lead-like chemical space (MW < 350, clogP < 3.5) while being structurally more complex than the minimal core fragment (MW = 174, LogP = −0.55) [2]. The reduced rotatable bond count (2 vs. 3 for the 4-methoxy analog) and distinct HBA profile (5 vs. 6) [2] make it a suitable candidate for fragment-to-lead libraries where conformational preorganization and lipophilic efficiency are prioritized over maximal polar surface area.

Comparative Physicochemical Profiling for ADME Triage in Antimetabolite Discovery Programs

The 0.8 log-unit XLogP3 differential between the target compound and the 4-methoxy analog, combined with the 2.95 log-unit separation from the core scaffold [1][2], positions this compound as a key comparator in systematic ADME triage studies within thiazinane-based antimetabolite programs. Procurement of all three analogs (core, 4-methoxy, and 3,4-dimethyl) creates a mini-series spanning nearly three orders of magnitude in computed lipophilicity, enabling quantitative assessment of the relationship between phenylimino substitution, LogP, and in vitro ADME endpoints such as microsomal stability, Caco-2 permeability, and plasma protein binding.

Biochemical Target Engagement Validation Using DHOase or OGT Enzymatic Assays

The target compound should be deployed in recombinant DHOase inhibition assays (following the methodology of García-Segura et al. [1]) and O-GlcNAc transferase (OGT) inhibition assays (modeled on the ST 045849 OGT inhibitor chemotype ) to empirically validate whether the 3,4-dimethylphenylimino substitution enhances or attenuates target engagement relative to the unsubstituted core (12% DHOase inhibition at 200 μM). Given the structural similarity to ST 045849 (IC50 = 53 μM for OGT ), which also features a 2-(substituted-phenylimino)-4-oxo-1,3-thiazinane-6-carboxylic acid core, parallel screening against both DHOase and OGT is warranted to establish selectivity across pyrimidine metabolism and O-GlcNAcylation pathways.

Quote Request

Request a Quote for 2-(3,4-Dimethyl-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.